Cas no 40196-63-2 (4-(Cyclohex-1-en-1-yl)-2-methylthiophene)

4-(Cyclohex-1-en-1-yl)-2-methylthiophene structure
40196-63-2 structure
Product name:4-(Cyclohex-1-en-1-yl)-2-methylthiophene
CAS No:40196-63-2
MF:C11H14S
Molecular Weight:178.293861865997
CID:5701348
PubChem ID:1211770

4-(Cyclohex-1-en-1-yl)-2-methylthiophene 化学的及び物理的性質

名前と識別子

    • 4-(1-cyclohexen-1-yl)-2-methylthiophene
    • 4-(Cyclohex-1-en-1-yl)-2-methylthiophene
    • インチ: 1S/C11H14S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h5,7-8H,2-4,6H2,1H3
    • InChIKey: WKZKNVRENVHKQX-UHFFFAOYSA-N
    • SMILES: C1(C2CCCCC=2)=CSC(C)=C1

計算された属性

  • 精确分子量: 178.08162162g/mol
  • 同位素质量: 178.08162162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.2Ų
  • XLogP3: 3.7

4-(Cyclohex-1-en-1-yl)-2-methylthiophene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1586342-5.0g
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
5g
$3520.0 2023-06-05
Enamine
EN300-1586342-0.05g
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
0.05g
$1020.0 2023-06-05
Enamine
EN300-1586342-1.0g
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
1g
$1214.0 2023-06-05
Enamine
EN300-1586342-10000mg
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
10000mg
$5221.0 2023-09-24
Enamine
EN300-1586342-2500mg
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
2500mg
$2379.0 2023-09-24
Enamine
EN300-1586342-100mg
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
100mg
$1068.0 2023-09-24
Enamine
EN300-1586342-250mg
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
250mg
$1117.0 2023-09-24
Enamine
EN300-1586342-5000mg
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
5000mg
$3520.0 2023-09-24
Enamine
EN300-1586342-10.0g
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
10g
$5221.0 2023-06-05
Enamine
EN300-1586342-0.5g
4-(cyclohex-1-en-1-yl)-2-methylthiophene
40196-63-2
0.5g
$1165.0 2023-06-05

4-(Cyclohex-1-en-1-yl)-2-methylthiophene 関連文献

4-(Cyclohex-1-en-1-yl)-2-methylthiopheneに関する追加情報

Introduction to 4-(Cyclohex-1-en-1-yl)-2-methylthiophene (CAS No. 40196-63-2)

4-(Cyclohex-1-en-1-yl)-2-methylthiophene, identified by its Chemical Abstracts Service (CAS) number 40196-63-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound, featuring a thiophene core substituted with a cyclohexenyl group and a methyl group, has garnered attention due to its unique structural and functional properties. The compound's molecular structure combines the aromatic stability of thiophene with the flexible nature of the cyclohexenyl side chain, making it a versatile scaffold for synthetic chemistry and drug development.

The thiophene ring is a crucial component in medicinal chemistry, known for its role in numerous bioactive molecules, including antifungal, antiviral, and anticancer agents. The presence of the cyclohex-1-en-1-yl moiety introduces conformational flexibility, which can influence the compound's pharmacokinetic behavior and binding affinity to biological targets. This structural feature makes 4-(Cyclohex-1-en-1-yl)-2-methylthiophene a promising candidate for further exploration in rational drug design.

In recent years, there has been growing interest in thiophene derivatives as pharmacological intermediates. The compound's ability to modulate various biological pathways has been highlighted in several preclinical studies. For instance, researchers have investigated its potential as a scaffold for developing novel antimicrobial agents. The 4-(Cyclohex-1-en-1-yl)-2-methylthiophene structure has shown promise in disrupting bacterial cell wall synthesis, making it a valuable asset in the fight against antibiotic-resistant strains.

Moreover, the methylthiophene moiety in this compound contributes to its chemical reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been exploited to synthesize more complex derivatives with enhanced biological activity. For example, recent studies have demonstrated the utility of this compound in generating novel thiophene-based kinase inhibitors, which are critical in targeted cancer therapies.

The synthesis of 4-(Cyclohex-1-en-1-yl)-2-methylthiophene typically involves multi-step organic reactions, starting from commercially available precursors like 2-methylthiophene and cyclohexadiene derivatives. Advanced synthetic techniques, including palladium-catalyzed reactions and transition-metal-mediated coupling processes, have been employed to achieve high yields and purity. These synthetic strategies are essential for producing sufficient quantities of the compound for both research and potential industrial applications.

From a computational chemistry perspective, the molecular modeling of 4-(Cyclohex-1-en-1-yl)-2-methylthiophene has provided insights into its binding interactions with biological targets. Studies using molecular dynamics simulations have revealed that the cyclohexenyl group enhances solubility while maintaining favorable interactions with protein binding sites. This information is invaluable for optimizing lead compounds during drug discovery pipelines.

The pharmaceutical industry has also explored the potential of 4-(Cyclohex-1-en-1-yl)-2-methylthiophene as a building block for developing small-molecule drugs. Its structural motif has been incorporated into various drug candidates targeting neurological disorders, cardiovascular diseases, and metabolic conditions. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable properties such as good oral bioavailability and metabolic stability, which are critical factors for clinical success.

In conclusion, 4-(Cyclohex-1-en-1-yl)-2-methylthiophene (CAS No. 40196-63-2) represents a fascinating compound with significant potential in medicinal chemistry and drug development. Its unique structural features, combined with its reactivity and biological relevance, make it a valuable asset for researchers exploring new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping the future of pharmaceutical innovation.

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